1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride
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Overview
Description
1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a complex organic compound that features a combination of an ethoxyphenyl group, an imidazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with a piperazine compound under basic conditions.
Ethoxyphenyl Group Introduction: The ethoxyphenyl group is typically introduced via electrophilic aromatic substitution reactions, where the piperazine-imidazole intermediate reacts with an ethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole and piperazine derivatives.
Scientific Research Applications
1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Astemizole: Another antihistaminic agent with a similar structure.
Uniqueness
1-(2-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other imidazole-containing compounds .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJQOCFEXFYYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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